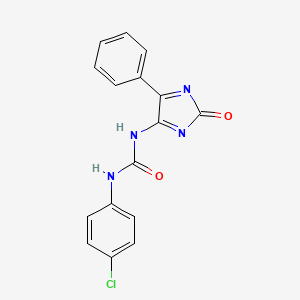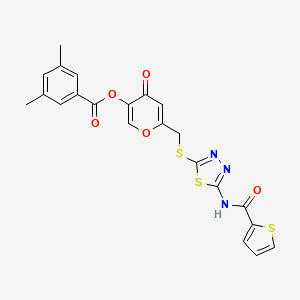
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate represents an intricate fusion of various chemical moieties, making it a subject of interest in multiple fields of research. The unique combination of a pyran ring, thiophene, thiadiazole, and benzoate moieties within a single molecule endows it with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-dimethylbenzoate generally involves multi-step organic reactions. The starting materials typically include thiophene-2-carboxylic acid, 1,3,4-thiadiazole derivatives, and pyran-3-yl compounds. Key steps in the synthesis often include:
Amidation: Thiophene-2-carboxylic acid reacts with appropriate amines under dehydrating conditions to form thiophene-2-carboxamido derivatives.
Thiation: Introduction of sulfur atoms to form thiadiazole rings.
Formation of Pyran Ring: Cyclization reactions involving keto-esters to form the pyran moiety.
Esterification: Condensation reactions involving the pyran-3-yl derivative with 3,5-dimethylbenzoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized using continuous flow chemistry techniques to enhance reaction efficiency, reduce reaction time, and improve yield. Automation and catalytic processes could be employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions It Undergoes: The compound can undergo several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents like sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions, given the presence of heteroatoms and aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate under acidic or neutral conditions.
Reduction: Sodium borohydride in protic solvents like ethanol or methanol.
Substitution: Halogenating agents like bromine, or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiadiazole sulfur atoms.
Reduction: Conversion to more saturated or hydrogenated derivatives.
Substitution: Derivatives with different functional groups attached to the aromatic or heteroaromatic rings.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in a wide range of organic reactions, making it valuable for organic synthesis and catalysis research.
Biology: In biological research, derivatives of this compound may exhibit antimicrobial or anti-inflammatory activities due to the presence of thiophene and thiadiazole moieties. Studies might explore its potential as a lead compound in drug discovery efforts.
Medicine: Medicinal chemistry can investigate its use as a potential therapeutic agent, particularly for diseases where modulation of sulfur-containing groups or aromatic rings is beneficial.
Industry: In industry, it could be used in the development of novel materials, such as polymers or advanced coatings, thanks to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends heavily on its specific application. Generally, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and aromatic stacking. The presence of thiadiazole and thiophene rings allows it to modulate enzymatic activity or receptor binding, influencing biochemical pathways.
Comparison with Similar Compounds
When comparing this compound with others, its uniqueness lies in the specific arrangement of its functional groups and rings. Similar compounds might include:
Thiadiazole derivatives: Known for their biological activity.
Thiophene derivatives: Often used in pharmaceuticals and materials science.
Pyran compounds: Common in natural product chemistry and synthetic organic chemistry.
The combination of these features within a single molecule gives it a distinctive edge in terms of reactivity and application potential.
There you go—hope this was the deep dive you were looking for! Feel free to ask about any section in more detail or for any clarifications.
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S3/c1-12-6-13(2)8-14(7-12)20(28)30-17-10-29-15(9-16(17)26)11-32-22-25-24-21(33-22)23-19(27)18-4-3-5-31-18/h3-10H,11H2,1-2H3,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMSLYKKTBDTPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

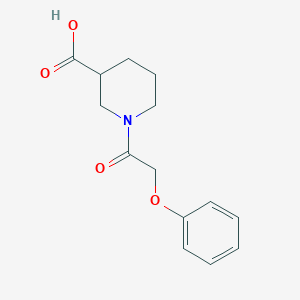
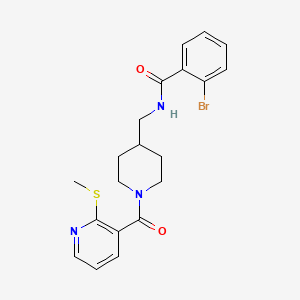
![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)
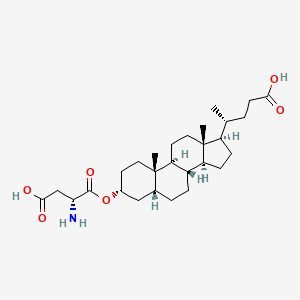
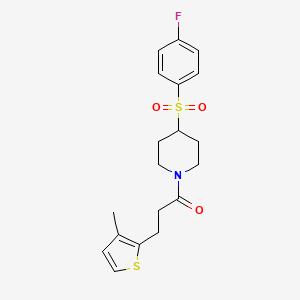
![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)
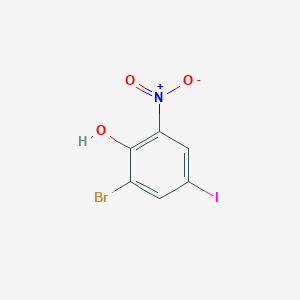
![3-((5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372257.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]-6-methylchromen-2-one](/img/structure/B2372258.png)
![2-amino-4-(4-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2372260.png)
![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/new.no-structure.jpg)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2372263.png)
